molecular formula C8H7BrF3NO2S B6357339 2-Bromo-N-methyl-5-trifluoromethyl-benzenesulfonamide, 95% CAS No. 1621415-14-2

2-Bromo-N-methyl-5-trifluoromethyl-benzenesulfonamide, 95%

Katalognummer B6357339
CAS-Nummer: 1621415-14-2
Molekulargewicht: 318.11 g/mol
InChI-Schlüssel: AKZPPIIZPSRRIV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-N-methyl-5-trifluoromethyl-benzenesulfonamide is a chemical compound with the molecular formula BrC6H3(CF3)SO2NH2 . It has a molecular weight of 304.08 . The compound is solid in form .


Molecular Structure Analysis

The molecular structure of 2-Bromo-N-methyl-5-trifluoromethyl-benzenesulfonamide can be represented by the SMILES string NS(=O)(=O)c1cc(ccc1Br)C(F)(F)F . The InChI representation is 1S/C7H5BrF3NO2S/c8-5-2-1-4(7(9,10)11)3-6(5)15(12,13)14/h1-3H,(H2,12,13,14) .


Physical And Chemical Properties Analysis

2-Bromo-N-methyl-5-trifluoromethyl-benzenesulfonamide is a solid substance . Its melting point is between 185-189 °C .

Wissenschaftliche Forschungsanwendungen

Photodynamic Therapy Applications

A study by Pişkin et al. (2020) details the synthesis of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups. These compounds exhibit properties useful for photodynamic therapy, a treatment modality for cancer. The high singlet oxygen quantum yield and appropriate photodegradation quantum yield of these compounds highlight their potential as Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Antibacterial and Antifungal Activities

Ranganatha et al. (2018) synthesized a series of novel 5‑bromo‑2-chloropyrimidin-4-amine derivatives, including compounds containing benzenesulfonamide. These compounds were evaluated for their in vitro antibacterial and antifungal activities, demonstrating significant antimicrobial activity against pathogenic bacterial and fungal strains (Ranganatha et al., 2018).

Synthesis and Structural Characterization

Cheng De-ju (2015) conducted research on the synthesis and structural characterization of methylbenzenesulfonamide CCR5 antagonists. The study focused on the preparation of intermediates and novel compounds involving benzenesulfonamide, which can be used as candidate compounds for drug development (De-ju, 2015).

Photophysicochemical Properties

Öncül et al. (2022) synthesized compounds including zinc(II) phthalocyanine substituted with benzenesulfonamide units containing Schiff base. Their study explored the photophysical and photochemical properties of these compounds, revealing potential applications in photodynamic therapy for cancer treatment (Öncül, Öztürk, & Pişkin, 2022).

Efflux Pump Inhibitory Effect

Oliveira-Tintino et al. (2021) evaluated a series of 1,8-naphthyridines sulfonamides for their inhibitory effects on the MepA efflux pump in Staphylococcus aureus. This study aimed to explore the potential of these compounds as efflux pump inhibitors, which could contribute to the development of novel therapeutic agents (Oliveira-Tintino et al., 2021).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements are P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .

Eigenschaften

IUPAC Name

2-bromo-N-methyl-5-(trifluoromethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF3NO2S/c1-13-16(14,15)7-4-5(8(10,11)12)2-3-6(7)9/h2-4,13H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKZPPIIZPSRRIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=C(C=CC(=C1)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-N-methyl-5-(trifluoromethyl)benzenesulfonamide

Synthesis routes and methods

Procedure details

The title compound was prepared in a manner similar to that described for Intermediate EU using methylamine and 2-bromo-5-(trifluoromethyl)benzene-1-sulfonyl chloride. 1H NMR (500 MHz, CDCl3) δ 8.46-8.29 (d, J=2.4, 1H), 7.99-7.79 (d, J=8.3, 1H), 7.79-7.59 (dd, J=8.3, 2.3, 1H), 5.20-5.01 (d, J=6.4, 1H), 2.80-2.56 (d, J=5.3, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.